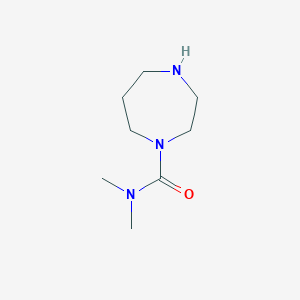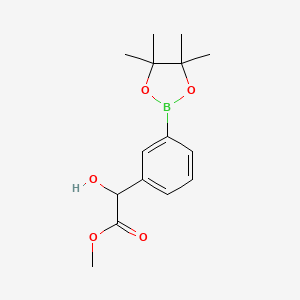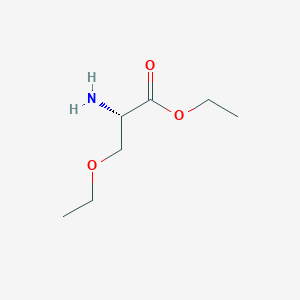
L-Serine,o-ethyl-,ethyl ester(9ci)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2S)-2-amino-3-ethoxypropanoate is an organic compound that belongs to the class of amino acid esters It is characterized by the presence of an amino group, an ethoxy group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
Ethyl (2S)-2-amino-3-ethoxypropanoate can be synthesized through several methods. One common approach involves the esterification of (2S)-2-amino-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the starting materials.
Another method involves the use of ethyl chloroformate and (2S)-2-amino-3-hydroxypropanoic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of ethyl (2S)-2-amino-3-ethoxypropanoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification reaction. The reaction mixture is typically heated to maintain a constant temperature, and the product is purified through distillation or crystallization.
化学反応の分析
Types of Reactions
Ethyl (2S)-2-amino-3-ethoxypropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or ammonia.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted amino acid esters.
科学的研究の応用
Ethyl (2S)-2-amino-3-ethoxypropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of ethyl (2S)-2-amino-3-ethoxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved can include amino acid metabolism, signal transduction, and protein synthesis.
類似化合物との比較
Ethyl (2S)-2-amino-3-ethoxypropanoate can be compared with other amino acid esters, such as:
Ethyl (2S)-2-amino-3-hydroxypropanoate: Lacks the ethoxy group, making it less hydrophobic.
Methyl (2S)-2-amino-3-ethoxypropanoate: Contains a methyl ester group instead of an ethyl ester, affecting its reactivity and solubility.
Ethyl (2S)-2-amino-3-methoxypropanoate: Contains a methoxy group instead of an ethoxy group, influencing its steric and electronic properties.
Ethyl (2S)-2-amino-3-ethoxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties, making it suitable for various applications in research and industry.
特性
分子式 |
C7H15NO3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
ethyl (2S)-2-amino-3-ethoxypropanoate |
InChI |
InChI=1S/C7H15NO3/c1-3-10-5-6(8)7(9)11-4-2/h6H,3-5,8H2,1-2H3/t6-/m0/s1 |
InChIキー |
GTRWSXKMZCUUBI-LURJTMIESA-N |
異性体SMILES |
CCOC[C@@H](C(=O)OCC)N |
正規SMILES |
CCOCC(C(=O)OCC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


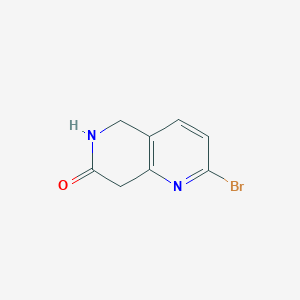
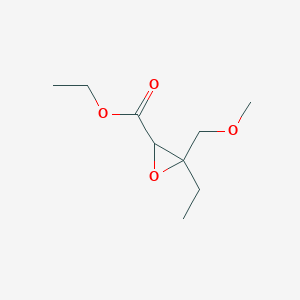
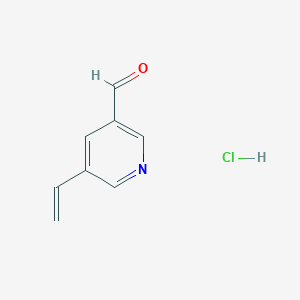
![Rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate](/img/structure/B15306585.png)
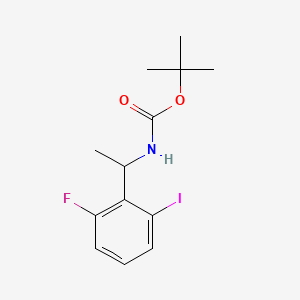
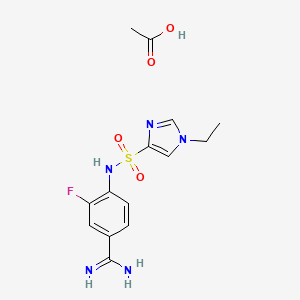
![Methyl 2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylate hydrochloride](/img/structure/B15306594.png)
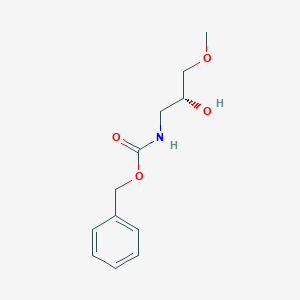
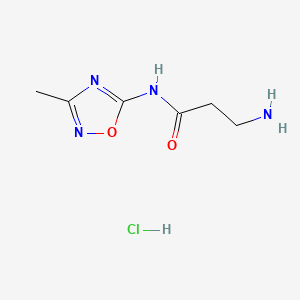
![N-[(furan-2-yl)methyl]cyclopropanaminehydrochloride](/img/structure/B15306610.png)
![3-{[(2-{[(Tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}benzoic acid](/img/structure/B15306613.png)
![Methyl2-aza-5-silaspiro[4.4]nonane-3-carboxylatehydrochloride](/img/structure/B15306627.png)
